

An In-Depth Technical Guide to D-(+)-2-Phosphoglyceric Acid Sodium Hydrate

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Compound of Interest

Compound Name:	<i>D-(+)-2-Phosphoglyceric Acid Sodium Hydrate</i>
CAS No.:	70195-25-4
Cat. No.:	B562615

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For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-2-Phosphoglyceric acid (2-PGA), a pivotal intermediate in central carbon metabolism, is increasingly recognized for its roles beyond glycolysis, demonstrating significant potential in neuroprotection and the modulation of ferroptotic cell death. This guide provides a comprehensive technical overview of **D-(+)-2-Phosphoglyceric Acid Sodium Hydrate** (CAS 70195-25-4), consolidating essential physicochemical data, its established biochemical functions, and emerging therapeutic applications. Detailed, field-proven protocols for its quantification via enzymatic and chromatographic techniques are presented, emphasizing the causality behind experimental choices to ensure methodological robustness. This document serves as an essential resource for researchers harnessing the multifaceted nature of 2-PGA in their scientific endeavors.

Introduction: A Metabolite of Central Importance

D-(+)-2-Phosphoglyceric acid is a fundamental molecule in the biosphere, existing in all living organisms as a key player in the glycolytic and gluconeogenesis pathways.[1] It is the substrate for the enzyme enolase, which catalyzes its dehydration to the high-energy compound phosphoenolpyruvate (PEP) in the ninth step of glycolysis.[2][3] This conversion is a critical juncture, priming the carbon skeleton for the final ATP-generating step of glycolysis.

Beyond its canonical role in energy metabolism, recent research has illuminated novel biological activities of 2-PGA, particularly in the context of cellular stress and survival. Exogenous supplementation has been shown to confer neuroprotective effects and inhibit ferroptosis, a form of iron-dependent programmed cell death.[4] These findings have opened new avenues for investigating 2-PGA as a potential therapeutic agent in neurodegenerative diseases and other pathologies characterized by oxidative stress.

This guide is designed to provide researchers with a deep, practical understanding of **D-(+)-2-Phosphoglyceric Acid Sodium Hydrate**, from its fundamental properties to its application in cutting-edge research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **D-(+)-2-Phosphoglyceric Acid Sodium Hydrate** is crucial for its accurate handling, storage, and application in experimental settings.

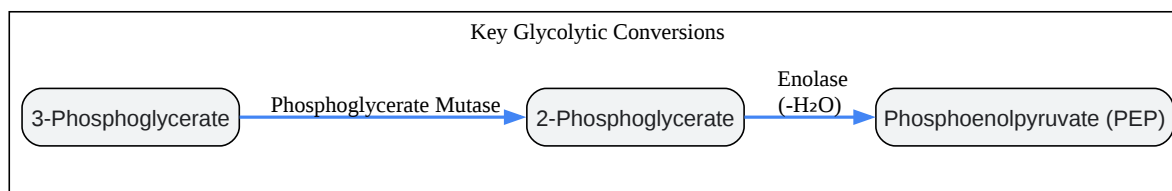
Property	Value	Source(s)
CAS Number	70195-25-4	[5][6]
Molecular Formula	C ₃ H ₄ Na ₃ O ₇ P (trisodium salt)	[5]
Molecular Weight	252.00 g/mol (trisodium salt)	[5]
Appearance	White to off-white solid/powder	-
Water Solubility	20.3 g/L	-
pKa (Strongest Acidic)	0.81	-
Storage Temperature	-20°C	[7]
Stability	Hygroscopic	-

Biological Significance and Emerging Applications

The Glycolytic Hub: The Role of 2-PGA in Energy Metabolism

D-(+)-2-Phosphoglyceric acid is formed from its isomer, 3-phosphoglyceric acid, by the action of phosphoglycerate mutase.[3] This seemingly simple isomerization is a critical step that repositions the phosphate group, increasing the free energy of hydrolysis of the phosphoester bond in the subsequent reaction.

The enzyme enolase then catalyzes the dehydration of 2-PGA, forming a carbon-carbon double bond and yielding the high-energy enolphosphate, phosphoenolpyruvate (PEP).[2] This reaction is a near-equilibrium, reversible dehydration.[2] The generation of PEP is a crucial preparatory step for substrate-level phosphorylation, where the high-energy phosphate group of PEP is transferred to ADP to form ATP in the final reaction of glycolysis, catalyzed by pyruvate kinase.



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Caption: Conversion of 3-PGA to PEP in glycolysis.

Neuroprotection: A New Frontier

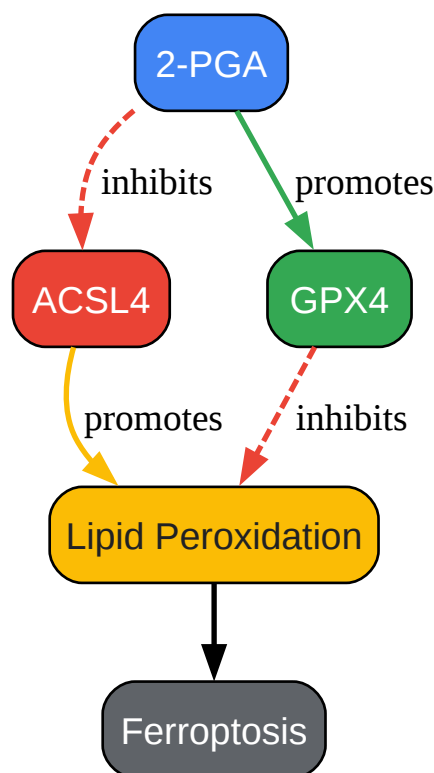
Recent studies have highlighted a potential neuroprotective role for 2-PGA. In models of hypoxic-ischemic brain injury, exogenous administration of related glycolytic intermediates has been shown to reduce neuronal damage.[4] While the precise mechanism is still under investigation, it is hypothesized that providing downstream metabolites of glycolysis can help maintain cellular energy homeostasis and reduce oxidative stress in neurons under ischemic

conditions.[8] Furthermore, there is evidence that 2-PGA can combat neuronal ferroptosis, a form of cell death implicated in various neurodegenerative disorders.[4]

Inhibition of Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides.[9] Acyl-CoA synthetase long-chain family member 4 (ACSL4) is another critical enzyme that enriches cellular membranes with polyunsaturated fatty acids, the primary substrates for lipid peroxidation.[10]

Emerging research indicates that 2-PGA can inhibit ferroptosis by down-regulating ACSL4 and up-regulating GPX4.[10] By modulating the expression of these two key enzymes, 2-PGA can shift the cellular balance away from lipid peroxidation and towards cell survival. This mechanism suggests a therapeutic potential for 2-PGA in diseases where ferroptosis is a contributing factor, such as certain cancers and ischemia-reperfusion injuries.



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Caption: Proposed mechanism of 2-PGA in ferroptosis inhibition.

Analytical Methodologies

Accurate quantification of D-(+)-2-Phosphoglyceric acid is essential for both basic research and clinical applications. The following protocols are provided as robust starting points for researchers.

Enzymatic Assay for 2-Phosphoglycerate Quantification

This method relies on a coupled enzyme system to produce a detectable signal proportional to the amount of 2-PGA in a sample. The principle involves the conversion of 2-PGA to pyruvate, which is then used in a reaction that generates a colorimetric or fluorometric output.[\[11\]](#)[\[12\]](#)

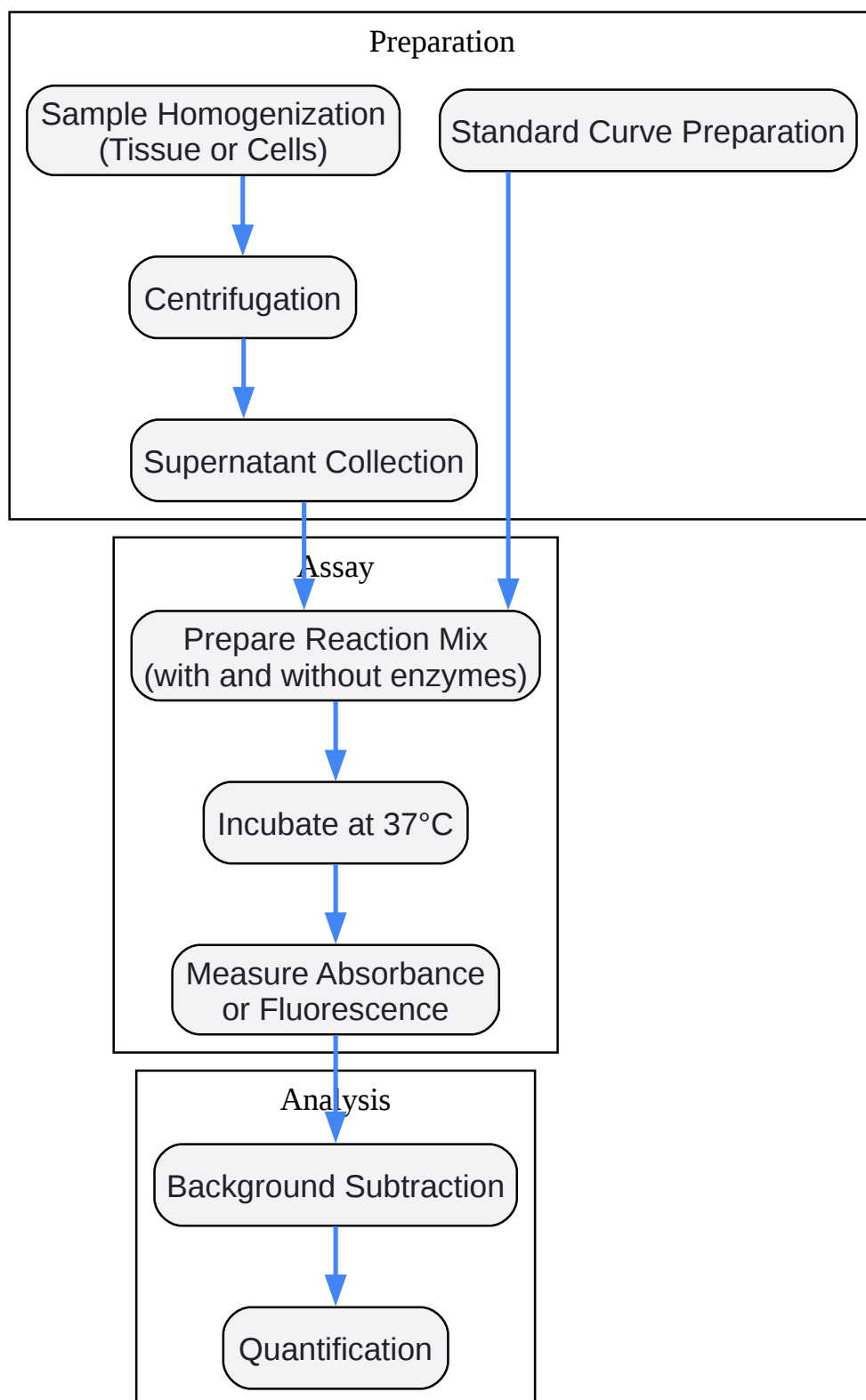
Principle:

- Enolase converts 2-PGA to phosphoenolpyruvate (PEP).
- Pyruvate Kinase transfers the phosphate group from PEP to ADP, forming pyruvate and ATP.
- Pyruvate Oxidase acts on pyruvate to produce a product that can be detected.

Detailed Protocol (based on commercially available kits):

- Sample Preparation:
 - For tissues (~10 mg) or cultured cells (~1 x 10⁶), homogenize in 200 μ L of ice-cold 2PG Assay Buffer.[\[13\]](#)
 - Centrifuge at 12,000 rpm for 5 minutes to pellet cellular debris.[\[13\]](#)
 - Collect the supernatant for analysis.
- Standard Curve Preparation:
 - Reconstitute the 2PG standard with deionized water to a stock concentration of 100 mM.[\[13\]](#)
 - Prepare a series of dilutions of the 2PG standard in 2PG Assay Buffer to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

- Reaction Mix Preparation:
 - Prepare a reaction mix for each well containing:
 - 2PG Assay Buffer
 - 2PG Enzyme Mix (containing enolase and pyruvate kinase)[[13](#)]
 - 2PG Developer
 - 2PG Probe (colorimetric or fluorometric)[[12](#)]
 - Self-Validation: For each sample, prepare a parallel reaction mix that omits the 2PG Enzyme Mix. This will serve as a background control to account for any endogenous pyruvate or other interfering substances in the sample.
- Assay Procedure:
 - Add 50 μ L of the reaction mix to each well of a 96-well plate.
 - Add 50 μ L of the prepared standards or samples to the appropriate wells.
 - Incubate the plate for 30-60 minutes at 37°C, protected from light.
 - Measure the absorbance at ~570 nm for a colorimetric assay or fluorescence at Ex/Em = 535/587 nm for a fluorometric assay.
- Data Analysis:
 - Subtract the background control reading from the sample reading.
 - Calculate the concentration of 2-PGA in the sample by comparing the corrected reading to the standard curve.



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Caption: Workflow for the enzymatic quantification of 2-PGA.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a robust method for the separation and quantification of 2-PGA, particularly in complex biological matrices. A mixed-mode stationary phase column with an Evaporative Light Scattering Detector (ELSD) is a suitable approach.^[14]

Representative Protocol:

- Column: Newcrom B mixed-mode stationary phase column.^[14]
- Mobile Phase: An isocratic mobile phase consisting of water, acetonitrile (MeCN), and formic acid.^[14] The exact composition should be optimized for the specific column and system.
- Flow Rate: Typically 0.5-1.0 mL/min.
- Detection: Evaporative Light Scattering Detector (ELSD).^[14]
- Sample Preparation:
 - Deproteiniate biological samples by adding a threefold excess of cold acetonitrile or methanol.
 - Vortex and incubate at -20°C for 30 minutes.
 - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the sample in the mobile phase before injection.
- Rationale: The mixed-mode column allows for both reversed-phase and ion-exchange interactions, providing good retention and separation of polar, charged molecules like 2-PGA. ELSD is used as 2-PGA lacks a strong chromophore for UV detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the highest sensitivity and specificity, LC-MS/MS is the method of choice. This technique allows for the absolute quantification of 2-PGA, even at very low concentrations.

General Protocol Outline:

- **Sample Extraction:** A liquid-liquid extraction or solid-phase extraction is typically employed to isolate small molecule metabolites from the sample matrix.
- **Chromatographic Separation:** A reversed-phase or HILIC column is used to separate 2-PGA from other metabolites.
- **Mass Spectrometry Detection:** A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for 2-PGA are monitored.
- **Quantification:** An isotopically labeled internal standard of 2-PGA is spiked into the samples to allow for accurate absolute quantification.[\[15\]](#)

Synthesis and Purification

While **D-(+)-2-Phosphoglyceric Acid Sodium Hydrate** is commercially available, an understanding of its synthesis and purification is valuable for specialized applications.

An enzymatic synthesis approach offers high stereospecificity and regioselectivity.[\[16\]](#) This method utilizes the enzyme D-glycerate-2-kinase to phosphorylate D-glycerate at the 2-position, using ATP as the phosphate donor.[\[16\]](#)

Purification by Ion-Exchange Chromatography:

The product of the enzymatic synthesis can be purified using anion-exchange chromatography.[\[16\]](#)

- **Column:** A strong anion-exchange column (e.g., DEAE-Sepharose).

- **Equilibration:** Equilibrate the column with a low-concentration buffer (e.g., 20 mM Tris-HCl, pH 7.5).
- **Sample Loading:** Load the reaction mixture onto the column.
- **Washing:** Wash the column with the equilibration buffer to remove unbound impurities.
- **Elution:** Elute the bound 2-PGA using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).
- **Fraction Collection and Analysis:** Collect fractions and analyze for the presence of 2-PGA using one of the analytical methods described above.

Handling, Storage, and Safety

- **Handling:** Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area to avoid inhalation of dust.[7]
- **Storage:** Store at -20°C in a tightly sealed container. The compound is hygroscopic and should be protected from moisture.[7]
- **Safety:** While specific toxicity data for 2-PGA is limited, it is considered to be of low toxicity as it is a natural human metabolite. However, as with any chemical, direct contact should be avoided. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

D-(+)-2-Phosphoglyceric Acid Sodium Hydrate is a metabolite of fundamental importance with expanding horizons in biomedical research. Its well-established role in glycolysis is now complemented by its emerging potential as a neuroprotective agent and an inhibitor of ferroptosis. This guide has provided a comprehensive technical overview, including detailed analytical protocols, to empower researchers to confidently incorporate this versatile molecule into their studies. As our understanding of the intricate roles of metabolites in health and disease continues to grow, D-(+)-2-Phosphoglyceric acid is poised to remain a subject of significant scientific interest.

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